3,5-Dimethyl-1-hexene
Description
Contextualization of 3,5-Dimethyl-1-hexene within Branched Alkene Chemistry
Branched alkenes, such as this compound, are hydrocarbons containing at least one carbon-carbon double bond and having a non-linear carbon chain. msstamm.ca The presence of methyl groups in this compound introduces steric hindrance and alters the electron distribution around the double bond, which in turn influences its reactivity compared to its straight-chain isomer, 1-octene. dokumen.pub
The study of branched alkenes is crucial for understanding the relationship between molecular structure and chemical behavior. The position and type of branching affect physical properties like boiling point and density, as well as chemical properties such as reactivity in addition reactions and stability of the corresponding carbocation intermediates. metu.edu.tr
Significance of this compound in Advanced Organic Chemistry Research
In the realm of advanced organic chemistry, this compound serves as a valuable substrate in various research applications. It has been identified as a volatile organic compound in studies of mutton shashliks and certain seaweeds. nih.govmdpi.com Furthermore, its presence has been noted in the context of cleaning formulations for chemically sensitive individuals and in the products of hydrothermal deoxygenation of oleic acid. google.comacs.org
The compound is also utilized in the synthesis of more complex molecules. For instance, it is a reactant in the one-pot photoredox synthesis of (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone. This highlights its role as a building block in the construction of larger, functionalized organic structures. Research has also explored its involvement in copolymerization processes. google.com
The following table summarizes the key properties of this compound:
| Property | Value |
| Molecular Formula | C8H16 |
| Molecular Weight | 112.21 g/mol |
| CAS Number | 7423-69-0 |
| IUPAC Name | 3,5-dimethylhex-1-ene |
| Density | 0.704 g/cm³ |
| Melting Point | -103.01 °C (estimate) |
This table is based on data from various sources. nih.govechemi.com
Structure
3D Structure
Properties
CAS No. |
7423-69-0 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
3,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
FEZKAPRRVNNJTK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)C=C |
Canonical SMILES |
CC(C)CC(C)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 3,5 Dimethyl 1 Hexene
Established Synthetic Routes for 3,5-Dimethyl-1-hexene and Related Isomers
The creation of this compound and its isomers relies on carefully controlled chemical reactions that manipulate the structure of smaller or more unsaturated molecules. Key industrial and laboratory methods include the partial reduction of alkynes and the controlled linking of smaller alkenes.
Catalytic Hydrogenation of Alkynes to Alkene Precursors
One common method for synthesizing alkenes is through the catalytic hydrogenation of their corresponding alkynes. This process involves the addition of hydrogen across the triple bond of an alkyne in the presence of a metal catalyst. For the synthesis of this compound, the precursor would be 3,5-dimethyl-1-hexyne. The reaction must be carefully controlled to prevent further reduction of the resulting alkene to an alkane.
Palladium on carbon (Pd/C) is a widely used and effective catalyst for hydrogenation reactions. commonorganicchemistry.com In the context of producing this compound, Pd/C facilitates the addition of hydrogen to 3,5-dimethyl-1-hexyne. The reaction is typically carried out under an atmosphere of hydrogen gas at elevated pressures and temperatures. While highly effective for the complete reduction of alkynes to alkanes, stopping the reaction at the alkene stage requires careful control of reaction conditions or the use of a "poisoned" or less active catalyst to achieve high selectivity for the alkene. pressbooks.publibretexts.org Standard Pd/C can be used, but over-reduction to 3,5-dimethylhexane is a common side reaction.
Table 1: General Conditions for Catalytic Hydrogenation of Alkynes
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on Carbon (Pd/C) |
| Reactant | 3,5-Dimethyl-1-hexyne |
| Reagent | Hydrogen Gas (H₂) |
| Pressure | Elevated |
| Temperature | Elevated |
To improve the selectivity of alkyne hydrogenation to alkenes, more advanced catalytic systems have been developed. These systems aim to prevent the over-hydrogenation to alkanes. A notable example is the Lindlar catalyst, which is palladium precipitated on calcium carbonate and treated with lead acetate (B1210297) and quinoline. pressbooks.pub This deactivation of the palladium catalyst makes it less efficient, allowing the reaction to be stopped at the alkene stage, yielding a cis-alkene. pressbooks.publibretexts.org
Other advanced systems include the use of bimetallic nanoparticles, such as palladium-gold (Pd-Au) alloys, which have shown high activity and selectivity for the gas-phase hydrogenation of alkynes like 1-hexyne. osti.gov For instance, dilute PdxAu1-x alloy nanoparticles have demonstrated over 90% selectivity for alkene production even at high conversion rates. osti.gov Additionally, ceria-based catalysts, sometimes doped with single-atom promoters like nickel, have been investigated for selective alkyne hydrogenation, offering a pathway that avoids over-stabilization of the alkene intermediate. acs.org Nickel complexes confined in zeolites have also been shown to efficiently catalyze the selective hydrogenation of various alkynes. chinesechemsoc.org
Oligomerization Pathways Yielding Branched Hexenes
Oligomerization, the process of linking a few monomer units together, provides another significant route to branched hexenes like this compound. This approach typically involves the use of smaller olefin feedstocks, such as butenes.
The oligomerization of butenes is a key industrial process for producing higher-value olefins, including dimethylhexenes. This process can be catalyzed by various materials, including zeolites and transition metal complexes. The reaction of a feed stream containing 1-butene (B85601) and 2-butene (B3427860) can be controlled to selectively produce octenes, which are dimers of butene. google.com The degree of branching in the resulting iso-olefins can be controlled by tuning process conditions such as temperature, weight hourly space velocity (WHSV), and the nature of the butene feedstock. pnnl.gov For example, dimethyl-hexenes are preferentially formed at lower temperatures (60–100°C) and lower WHSV over an Amberlyst-36 catalyst. pnnl.gov
The mechanism of butene isomerization can proceed through a bimolecular pathway involving the dimerization of butenes to form octene intermediates, which then undergo skeletal isomerization and cracking. ifpenergiesnouvelles.fr This process can lead to the formation of various dimethylhexenes. ifpenergiesnouvelles.fr
Table 2: Conditions for Butene Oligomerization to Dimethylhexenes
| Parameter | Condition for Preferential Dimethylhexene Formation |
|---|---|
| Catalyst | Amberlyst-36 |
| Temperature | 60–100°C |
| WHSV | Low (e.g., 2 hr⁻¹) |
The dimerization of isobutene is a specific and highly relevant pathway for the synthesis of dimethylhexenes, particularly 2,5-dimethylhexenes. nih.gov Special nickel catalysts, such as (4-cyclooctene-1-yl)(1,1,1,5,5,5-hexafluoro-2,4-acetylacetonato)nickel activated by aluminum-alkyls, have demonstrated high selectivity (up to 95%) for isobutene dimers, with a remarkable selectivity of up to 99% for the head-to-head products, 2,5-dimethylhexenes. nih.gov However, the performance of such nickel complex catalysts can decline during the reaction. rsc.org
Recent research has explored alternative methods, such as the co-feeding of hydrogen sulfide (B99878) (H₂S) with isobutene. researchgate.netrsc.org In the absence of H₂S, the dimerization of isobutene did not proceed under the tested conditions, whereas the presence of H₂S led to the production of 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane. researchgate.netnih.gov The optimal reaction condition was found to be a temperature of 375 °C with an isobutene to H₂S molar ratio of 2/1. researchgate.netnih.gov Increasing the total pressure from 1.0 to 3.0 atm also led to an increase in the yield of 2,5-dimethylhexenes. nih.gov
Table 3: Optimized Conditions for Isobutene Dimerization with H₂S Co-feeding
| Parameter | Optimal Condition |
|---|---|
| Temperature | 375 °C |
| Isobutene/H₂S Molar Ratio | 2/1 |
| Total Pressure | 1.0 - 3.0 atm |
Optimized Dimerization of Isobutene in Dimethylhexene Synthesis
Role of Hydrogen Sulfide (H₂S) Co-feeding in Dimerization Processes
The synthesis of this compound and its isomers, such as 2,5-dimethylhexenes, through the dimerization of isobutene can be significantly influenced by the presence of co-fed substances. Research has shown that hydrogen sulfide (H₂S) plays a crucial role in this process. In studies conducted without H₂S, the dimerization of isobutene did not proceed. However, when H₂S was co-fed into the reactor, the desired C8 products, including 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane, were successfully produced. researchgate.netrsc.org
The effectiveness of the H₂S co-feeding process is highly dependent on reaction conditions such as temperature, pressure, and the molar ratio of reactants. researchgate.netrsc.orgresearchgate.net Optimal yields of the dimethylhexene products were achieved at a temperature of 375 °C and a molar ratio of isobutene to H₂S of 2:1. researchgate.netrsc.org Deviating from this ratio can lead to reduced selectivity. Furthermore, increasing the total pressure of the feed gas from 1.0 to 3.0 atmospheres while maintaining the optimal molar ratio resulted in a monotonous increase in the production of the desired C8 compounds. researchgate.netrsc.org This suggests that higher pressure favors the bimolecular interactions required for dimerization.
While H₂S is shown to be an effective promoter for isobutene dimerization, other sulfur-containing compounds can have different effects. For example, in different catalytic systems, such as those used for producing isooctane, low sulfur content is often a desired quality for the final product. mdpi.com
Table 1: Effect of H₂S Co-feeding and Process Parameters on Isobutene Dimerization
| Parameter | Condition | Outcome | Source(s) |
|---|---|---|---|
| H₂S Presence | Absent | No dimerization reaction | researchgate.netrsc.org |
| H₂S Presence | Co-fed with isobutene | Production of 2,5-dimethylhexenes and 2,5-dimethylhexane | researchgate.netrsc.org |
| Temperature | 375 °C | Optimal for product yield | researchgate.netrsc.org |
| Molar Ratio (isobutene/H₂S) | 2/1 | Maximizes selectivity and yield | researchgate.netrsc.org |
| Total Pressure | 1.0 to 3.0 atm | Increased pressure enhances product yield | researchgate.netrsc.org |
Reactor Design and Process Optimization in Isobutene Dimerization
The dimerization of isobutene to produce C8 isomers, including this compound, is a commercially significant process that relies heavily on optimized reactor design and process conditions. Fixed-bed reactors are commonly employed for this reaction, often utilizing solid acid catalysts such as ion-exchange resins. researchgate.netgoogle.comaalto.fi
One widely used catalyst is the Amberlyst-15 resin, a sulfonated cation exchange resin. google.com The process typically occurs in the liquid phase. For instance, the NEXOCTANE™ process uses adiabatic fixed-bed reactors with an acidic ion-exchange resin catalyst. neste.com In this setup, product quality and the distribution between dimers and higher oligomers are controlled by recycling alcohol, which is formed from the reaction of water with the olefin feed. neste.com Other polar additives like tert-butyl alcohol (TBA) are also known to enhance selectivity towards dimers by moderating the activity of the acid sites on the resin. google.commagtech.com.cnresearchgate.netpsu.edu
Process optimization involves careful control of temperature, pressure, and feed composition. researchgate.net In a miniplant-scale tubular reactor study, the reaction was carried out in the liquid phase using a macroporous ion-exchange resin. aalto.fi The system included an external heating coil and internal temperature probes to manage the exothermic nature of the reaction. aalto.fi Such studies have shown that isobutene conversion can exceed 74% with C8 selectivity around 70% under optimized conditions (e.g., 60 °C and 1 MPa). researchgate.net To prevent catalyst deactivation from coking or other side reactions, industrial processes often operate at moderate isobutene conversion levels, typically between 20% and 60%. mdpi.com
Different reactor configurations have been explored to improve efficiency. One study found that a circulating mini-fluidized bed reactor could achieve double the isobutene conversion rate compared to a fixed-bed reactor under the same operating conditions, significantly reducing the required reaction time. researchgate.net
Table 2: Reactor Types and Optimized Conditions for Isobutene Dimerization
| Reactor Type | Catalyst | Key Process Features | Typical Performance | Source(s) |
|---|---|---|---|---|
| Fixed-Bed Tubular Reactor | Acidic Ion-Exchange Resin (e.g., Amberlyst) | Liquid phase, use of selectivity enhancers (e.g., TBA, water/alcohol), temperature and pressure control. | Isobutene conversion >74%, C8 selectivity ~70%. researchgate.net | researchgate.netgoogle.comneste.com |
| Continuous Stirred Tank Reactor (CSTR) | Ion-Exchange Resin | Liquid phase, study of kinetics with selectivity enhancers. | High diisobutene selectivity with TBA. researchgate.netpsu.edu | researchgate.netpsu.edu |
| Circulating Mini-Fluidized Bed Reactor | Solid Acid Catalyst | Enhanced mass and heat transfer. | Conversion rate twice that of a fixed-bed reactor. researchgate.net | researchgate.net |
Novel Synthetic Approaches to this compound and Its Derivatives
Exploration of New Catalytic Systems for Branched Alkene Synthesis
The synthesis of branched alkenes like this compound is predominantly achieved through the dimerization of isobutene. While traditional solid acid catalysts like ion-exchange resins (e.g., Amberlyst) and solid phosphoric acid are common, research continues into novel catalytic systems to improve selectivity and efficiency. mdpi.comrsc.org
Recent explorations include:
Metal-Organic Frameworks (MOFs) : Sulfated zirconium-based MOFs, such as MOF-808-SO₄, have shown high catalytic performance for isobutene dimerization. berkeley.edu These materials exhibit nearly 100% selectivity for C8 dimer products at temperatures up to 80 °C, outperforming some traditional catalysts in terms of selectivity against higher-order oligomers. berkeley.edu The strong Brønsted acidity in these hydrated MOFs is credited for their high activity. berkeley.edu
Zeolites : Various zeolites, such as ZSM-5 and ZSM-23, have been studied as solid acid catalysts for isobutene dimerization. mdpi.comresearchgate.net The catalytic performance is often linked to the nature and concentration of Brønsted acid sites within the zeolite structure. mdpi.com
Transition Metal Complexes : Homogeneous catalysts based on transition metals offer another route. Nickel-based catalysts, for example, have been used for the highly selective dimerization of isobutene to produce linear dimers (2,5-dimethylhexenes) with selectivities up to 95%. nih.gov Zirconium-based complexes, when activated by methylaluminoxane (B55162) (MAO), are also effective for dimerizing branched α-olefins. mdpi.com
Iron-Catalyzed Systems : Practical and inexpensive catalysts formed from FeCl₃ and LiAlH₄ have been developed for the hydrogenation of alkenes, and similar principles could be adapted for selective dimerization. uni-regensburg.de
Cobalt-Based Catalysts : Loaded Co/BETA molecular sieve catalysts have been investigated for the selective oligomerization of isobutene, showing good conversion and C8 selectivity under specific temperature and pressure conditions. researchgate.net
These novel systems aim to provide alternatives to traditional methods, offering potential benefits in terms of catalyst stability, product selectivity, and milder reaction conditions.
Stereoselective Synthesis of this compound Isomers
This compound possesses a chiral center at the C3 position, making it theoretically possible to synthesize specific stereoisomers, (R)-3,5-dimethyl-1-hexene and (S)-3,5-dimethyl-1-hexene. Stereoselective synthesis refers to a reaction that preferentially forms one stereoisomer over another. msu.edu This can be achieved through the influence of chiral features in the substrate, reagent, or catalyst. msu.edu
While the industrial production of this compound via isobutene dimerization typically results in a racemic mixture of its enantiomers, significant advances have been made in asymmetric catalysis for other types of reactions involving alkenes. For example, the Sharpless asymmetric epoxidation uses a titanium-tartrate ester complex to achieve high enantioselectivity in the epoxidation of allylic alcohols. libguides.com Similarly, dirhodium(II) catalysts have been used for the diastereoselective cyclopropanation of certain alkenes. nih.gov
The principles of stereoselective synthesis, such as creating a new stereogenic center from a prochiral alkene, are well-established. msu.edulibguides.com For instance, reactions on prochiral alkenes can yield an excess of one enantiomer if a chiral catalyst or reagent is used. libguides.com
However, specific, high-yield methods for the direct enantioselective synthesis of this compound isomers are not widely reported in the reviewed literature. The development of a chiral catalyst capable of controlling the stereochemical outcome of isobutene dimerization to selectively produce either the (R) or (S) isomer of this compound remains a specialized area of research. Such a synthesis would likely require a custom-designed chiral ligand complexed to a catalytically active metal center to control the facial selectivity of the C-C bond formation.
Reaction Mechanism Elucidation for this compound Formation
Mechanistic Studies of Catalytic Hydrogenation Pathways
The formation of this compound is primarily achieved through the catalytic dimerization of isobutene, not hydrogenation. Hydrogenation is a process that reduces alkenes to alkanes by adding hydrogen across the double bond. rsc.orgresearchgate.net The mechanism for the formation of this compound and its isomers (diisobutenes) over solid acid catalysts, like ion-exchange resins or zeolites, proceeds via a carbocationic pathway. mdpi.com
The mechanism can be described in the following steps:
Initiation : The reaction begins with the protonation of an isobutene molecule by a Brønsted acid site (H⁺) on the catalyst surface. This forms a stable tertiary carbocation, the tert-butyl cation. mdpi.com
Propagation (Dimerization) : The highly reactive tert-butyl cation then acts as an electrophile and attacks the double bond of a second isobutene molecule. This addition reaction forms a C8 carbocation.
Termination and Isomerization : The C8 carbocation can then lose a proton (deprotonate) to regenerate the catalytic acid site and form a stable C8 alkene (a diisobutene). The position of the double bond in the final product depends on which proton is removed. The formation of various isomers, including 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and other skeletal isomers like this compound, can occur through rearrangements of the C8 carbocation intermediate before deprotonation.
The term "catalytic hydrogenation pathways" in the context of forming an alkene is non-standard. However, it may refer to the critical role of the proton (hydrogen ion) in initiating the catalytic cycle. While molecular hydrogen (H₂) is used in hydrogenation reactions to saturate double bonds, it is the proton (H⁺) from the acid catalyst that is key to the dimerization mechanism that forms the alkene. mdpi.comrsc.org
In separate processes, this compound can itself undergo catalytic hydrogenation. Using catalysts like platinum or palladium with hydrogen gas (H₂), the double bond of this compound would be reduced to form the corresponding alkane, 3,5-dimethylhexane. Mechanistic studies of olefin hydrogenation on transition-metal surfaces indicate that the reaction involves the dissociation of molecular hydrogen on the metal surface and the subsequent stepwise addition of hydrogen atoms to the adsorbed alkene. rsc.org
Detailed Analysis of Olefin Oligomerization Mechanisms
The formation of this compound is a direct consequence of the dimerization of propylene (B89431), a process that falls under the broader category of olefin oligomerization. The mechanism of this transformation is intricately linked to the nature of the catalyst employed, with transition metal complexes, particularly those based on nickel, playing a pivotal role.
A predominant pathway for the dimerization of propylene is the Cossee-Arlman mechanism. This mechanism is initiated by the coordination of a propylene molecule to an active metal center, often a nickel cation. Following coordination, the propylene molecule inserts into a metal-hydride or metal-alkyl bond. The regioselectivity of this insertion step is a critical determinant of the final product distribution.
In the context of forming branched dimers like this compound, a specific sequence of insertion events is required. The process generally begins with the formation of a metal-hydride active species. The first propylene molecule undergoes a 2,1-insertion into the metal-hydride bond, creating a secondary metal-alkyl intermediate. Subsequently, a second propylene molecule inserts into this metal-alkyl bond. The specific orientation of this second insertion dictates the resulting isomer. To yield this compound, this is followed by a β-hydride elimination from a specific carbon atom in the growing chain, which liberates the final product and regenerates the metal-hydride catalyst, allowing the catalytic cycle to continue.
Research utilizing nickel-based catalysts has provided significant insights into the mechanistic details. For instance, studies with Ni-MFU-4l, a metal-organic framework catalyst, have demonstrated a preference for 2,1- over 1,2-insertion of propylene. mit.edu This regioselectivity is influenced by the steric bulk of the alkyl group on the nickel center. mit.edu The analysis of product distribution from such catalysts indicates that the formation of various hexene isomers is a direct result of the primary insertion selectivity. mit.edu
Homogeneous catalyst systems, often comprising a nickel salt, an organoaluminum compound, and a phosphine (B1218219) ligand, have also been extensively studied for propylene dimerization. researchgate.netifpenergiesnouvelles.fr In these systems, the interaction between the components generates the catalytically active species. The nature of the organoaluminum co-catalyst and the steric and electronic properties of the phosphine ligand can significantly influence the selectivity of the dimerization process. researchgate.net For example, the use of bulky phosphine ligands can favor the formation of specific isomers. ifpenergiesnouvelles.fr
The dimerization of propylene can lead to a variety of C6 isomers, including methylpentenes, hexenes, and dimethylbutenes. google.com The relative proportions of these products are highly dependent on the catalyst system and reaction conditions. For example, some catalytic systems show high selectivity towards methylpentenes. google.com
The table below summarizes the typical distribution of dimer products from propylene dimerization using a specific catalyst system.
| Dimer Product | Percentage |
| Methylpentenes | 75% |
| Hexenes | 23% |
| Dimethylbutenes | 2% |
Data sourced from a specific propylene dimerization process. google.com
Furthermore, mechanistic investigations have also considered the potential for post-dimerization isomerization reactions. Depending on the catalyst's properties, the initially formed hexene isomers can undergo further rearrangement before desorbing from the catalyst surface, leading to a more complex product mixture. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethyl 1 Hexene
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5-Dimethyl-1-hexene
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopic Analysis for Proton Environments
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The vinylic protons, those directly attached to the double bond, are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the π-electrons. The protons on the terminal CH₂ group of the double bond (C1) would appear as a multiplet, and the proton on the C2 carbon would also be a multiplet due to coupling with neighboring protons.
The protons of the methyl groups and the methine and methylene (B1212753) groups in the aliphatic portion of the molecule would appear in the upfield region. The six protons of the two methyl groups attached to C5 would likely appear as a doublet. The three protons of the methyl group at C3 would also produce a doublet. The protons on the C4 methylene group and the C3 and C5 methine protons would exhibit more complex splitting patterns due to coupling with multiple adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| =CH₂ (C1) | 4.8 - 5.1 | Multiplet |
| -CH= (C2) | 5.6 - 6.0 | Multiplet |
| -CH- (C3) | ~2.0 - 2.5 | Multiplet |
| -CH₂- (C4) | ~1.1 - 1.4 | Multiplet |
| -CH- (C5) | ~1.5 - 1.8 | Multiplet |
| -CH₃ (at C3) | ~0.9 - 1.1 | Doublet |
| -CH₃ (at C5) | ~0.8 - 0.9 | Doublet |
Note: The exact chemical shifts and coupling constants would require experimental data for precise assignment.
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The sp² hybridized carbons of the double bond (C1 and C2) will resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the aliphatic chain. The chemical shifts of the aliphatic carbons are influenced by their substitution and proximity to the double bond.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Stereochemical Assignments via Advanced NMR Techniques
While standard 1D NMR provides connectivity information, advanced 2D NMR techniques are necessary to determine the stereochemistry of chiral centers, such as C3 in this compound. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons. For a specific stereoisomer, NOE correlations could be observed between the proton at C3 and specific protons on the adjacent carbons, helping to define their relative spatial arrangement. Furthermore, the magnitude of vicinal coupling constants (³JHH) obtained from high-resolution 1D or 2D NMR spectra can provide information about the dihedral angles between adjacent protons, which is crucial for conformational and stereochemical analysis. ipb.pt
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization (EI) Mass Spectrometry for Molecular Weight and Fragmentation Patterns
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The molecular ion peak (M⁺), which corresponds to the intact molecule, will confirm the molecular weight of this compound as 112 g/mol . nist.gov
The fragmentation pattern provides valuable structural information. For alkenes, fragmentation often occurs at the bonds allylic to the double bond, leading to the formation of stable carbocations. gatech.edu Common fragmentation pathways for alkanes and alkenes involve the loss of alkyl radicals. libretexts.org For this compound, characteristic fragments would be expected from the cleavage of C-C bonds. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. For this compound, a prominent peak at m/z 41 is observed, which is characteristic of an allyl cation. nih.gov
Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
| 112 | [C₈H₁₆]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 69 | [M - C₃H₇]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov A sample containing this compound can be injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification.
This technique is highly effective for assessing the purity of a this compound sample. The presence of a single sharp peak in the gas chromatogram at a specific retention time, coupled with the corresponding mass spectrum matching that of this compound, confirms the identity and high purity of the compound. nist.gov The NIST Chemistry WebBook provides gas chromatography data, including Kovats retention indices, which are crucial for analytical identification. nist.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. uc.edu While IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational transitions with a change in dipole moment, Raman spectroscopy involves inelastic scattering of monochromatic light (usually from a laser) where the frequency shift corresponds to the molecule's vibrational frequencies. uc.eduhoriba.com For a molecule like this compound, these methods provide a detailed fingerprint, allowing for functional group identification and conformational insights. horiba.comstellarnet.us
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its vinyl group (C=CH₂) and its branched alkyl structure. The key functional groups—the carbon-carbon double bond, vinyl C-H bonds, and alkyl C-H bonds—give rise to characteristic absorptions in both IR and Raman spectra. spectroscopyonline.comuomustansiriyah.edu.iq
Key vibrational modes for this compound include:
=C-H Stretching: The C-H stretching vibrations of the vinyl group are expected to appear above 3000 cm⁻¹, a region that clearly distinguishes them from the C-H stretches of the saturated alkyl portions of the molecule. spectroscopyonline.comwvu.edu Specifically, the asymmetric and symmetric stretches of the terminal =CH₂ group are found in this area.
C=C Stretching: The carbon-carbon double bond stretch is a hallmark of an alkene. For a monosubstituted alkene like this compound, this vibration typically results in a band of medium intensity around 1640-1650 cm⁻¹ in the IR spectrum. spectroscopyonline.comuomustansiriyah.edu.iq This mode is often stronger and more readily identifiable in the Raman spectrum. umsl.edu
Alkyl C-H Stretching: The stretching vibrations of the C-H bonds on the sp³ hybridized carbons occur in the 2850–2960 cm⁻¹ range, just below the 3000 cm⁻¹ dividing line for unsaturated C-H bonds. wvu.edu The presence of methyl and isopropyl-like groups leads to multiple overlapping bands in this region. uomustansiriyah.edu.iqspcmc.ac.in
=C-H Bending (Out-of-Plane): Among the most diagnostic peaks for substituted alkenes are the strong out-of-plane (oop) C-H bending vibrations, often called "wags". spectroscopyonline.com For a monosubstituted (vinyl) alkene, two strong bands are typically observed around 990 cm⁻¹ and 910 cm⁻¹. spcmc.ac.in
Alkyl C-H Bending: The bending vibrations for the methyl groups (asymmetric and symmetric umbrella modes) appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. uomustansiriyah.edu.iqspcmc.ac.in The isopropyl-like moiety at one end of the molecule is expected to show a characteristic doublet in the 1385-1365 cm⁻¹ region due to interactions between the methyl groups. spcmc.ac.in
The following table summarizes the expected vibrational band assignments for this compound.
Table 1: Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Asymmetric & Symmetric Stretch | =C-H (vinyl) | 3080 - 3010 | Medium | Medium |
| Stretch | C=C | 1645 - 1640 | Medium | Strong |
| Asymmetric & Symmetric Stretch | -C-H (alkyl) | 2960 - 2850 | Strong | Strong |
| Asymmetric Bend (Scissoring) | -CH₂- | ~1465 | Medium | Medium |
| Asymmetric & Symmetric Bend | -CH₃ | 1460 & 1375 | Medium | Medium |
| Out-of-Plane Bend (Wag) | =C-H (vinyl) | 995 - 985 | Strong | Weak |
| Out-of-Plane Bend (Wag) | =CH₂ (vinyl) | 915 - 905 | Strong | Weak |
Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive tool for studying the conformational isomerism of flexible molecules like this compound. researchgate.net The rotation around the C-C single bonds gives rise to different spatial arrangements (conformers), such as gauche and anti (or trans) forms. While these conformers have the same chemical connectivity, their different symmetries and vibrational force constants can lead to distinct spectral features. researchgate.netmdpi.com
Chromatographic Methods for Separation and Analysis
Chromatography is an essential technique for the separation, identification, and quantification of components within a mixture. For a volatile, nonpolar compound like this compound, gas chromatography is the method of choice, while high-performance liquid chromatography finds use in the analysis of its less volatile derivatives.
Gas chromatography is ideally suited for the analysis of volatile hydrocarbons such as this compound. In GC, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.
This compound is frequently identified as a component in complex hydrocarbon mixtures, such as gasoline and volatile organic compounds from various natural and industrial sources. bee.or.krijcmas.comshimadzu.com Its separation from structural isomers and other compounds is typically accomplished using long capillary columns coated with a non-polar stationary phase, such as squalane (B1681988) or 5% diphenyl/95% dimethyl polysiloxane. bee.or.krnist.gov
The identity of the compound in a chromatogram is confirmed by its retention time or, more definitively, by its Kovats Retention Index (I). The retention index normalizes retention times relative to those of n-alkanes, making it more reproducible across different instruments and conditions. nist.gov For this compound, published Kovats indices on non-polar stationary phases are in the range of 699.5 to 718. nist.govnih.gov
Quantitative analysis using GC, often with a flame ionization detector (FID) or a mass spectrometer (MS), allows for the precise determination of the concentration of this compound in a sample. copernicus.orgacs.org The area of the chromatographic peak is directly proportional to the amount of the compound present. Reference standards, such as those prepared for ASTM methods, are used to calibrate the instrument for accurate quantification. lgcstandards.comlgcstandards.com
Table 2: Gas Chromatography Data for this compound
| Stationary Phase | Column Type | Temperature (°C) | Kovats Retention Index (I) | Reference |
|---|---|---|---|---|
| Squalane | Capillary | 30 | 699.5 | nist.gov |
| Squalane | Capillary | 40 | 700 | nist.gov |
| Petrocol DH | Capillary | 30 | 707 | nist.gov |
| SPB-1 (non-polar) | Capillary | Temp. Ramp | 718.01 | nist.govnih.gov |
While GC is the primary tool for analyzing this compound itself, High-Performance Liquid Chromatography (HPLC) becomes relevant in studies involving its chemical modification. ksu.edu.sa HPLC excels at separating compounds that are less volatile or more polar, which are common characteristics of reaction products derived from simple alkenes. researchgate.net
For example, in synthetic procedures where this compound is used as a starting material to create more complex molecules, HPLC is a standard method for monitoring reaction progress and purifying the resulting products. A study involving a photoredox synthesis used this compound as a reactant to form a larger, functionalized molecule, (3,5-Dimethyl-2-hexeno)-4-hydroxyphenone. The purification of this product was achieved using silica (B1680970) gel column chromatography, a technique that operates on the same principles as HPLC, separating compounds based on polarity. In such applications, a normal-phase (e.g., silica) or reversed-phase (e.g., C18) column would be used, and the eluting compounds would be monitored by a UV detector, especially if the product contains a chromophore. sielc.com
Chemical Reactivity and Reaction Mechanisms of 3,5 Dimethyl 1 Hexene
Electrophilic Addition Reactions of the Alkene Moiety
Electrophilic addition is a characteristic reaction of alkenes. In this process, the π bond of the double bond is broken, and two new σ bonds are formed by the addition of an electrophilic reagent. pearson.com The reaction is initiated by an electrophile attracting the electrons from the π bond, leading to the formation of a carbocation intermediate. pearson.com This intermediate is then attacked by a nucleophile to yield the final addition product.
The halogenation of 3,5-dimethyl-1-hexene involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond to form a vicinal dihalide. masterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate. libretexts.orgyoutube.com When a halogen molecule approaches the electron-rich double bond, it becomes polarized, and one halogen atom acts as an electrophile. libretexts.org This electrophilic halogen atom bonds to both carbons of the former double bond, forming a three-membered ring called a halonium ion. youtube.com
In the second step, a halide ion (acting as a nucleophile) attacks one of the carbons of the cyclic intermediate. libretexts.org This attack occurs from the side opposite to the halonium ion, a process known as backside attack, which is characteristic of Sₙ2 reactions. masterorganicchemistry.com This results in the opening of the ring and the formation of a dihalide product with the two halogen atoms in an anti configuration (on opposite faces of the original double bond). libretexts.orgyoutube.com For this compound, this reaction yields 1,2-dihalo-3,5-dimethylhexane.
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Br₂ in CCl₄ | 1,2-Dibromo-3,5-dimethylhexane |
| This compound | Cl₂ in CH₂Cl₂ | 1,2-Dichloro-3,5-dimethylhexane |
Hydrohalogenation involves the addition of a hydrogen halide (such as HBr or HCl) to the alkene. The proton (H⁺) acts as the electrophile, adding to one of the carbons of the double bond, while the halide ion (X⁻) acts as the nucleophile, adding to the other carbon. chemistrysteps.com
Hydration , typically acid-catalyzed, involves the addition of water across the double bond to form an alcohol. libretexts.org In this reaction, a proton from a strong acid (e.g., H₂SO₄) first adds to the alkene, followed by the nucleophilic attack of a water molecule. chadsprep.com A final deprotonation step yields the alcohol. libretexts.org
Since this compound is an unsymmetrical alkene, the addition of unsymmetrical reagents like hydrogen halides or water is regioselective. The outcome is predicted by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon that has the greater number of hydrogen atoms. libretexts.org The 'X' group (or nucleophile) attaches to the carbon atom of the double bond that is more substituted. chemistrysteps.commasterorganicchemistry.com
For this compound (CH₂=CH-CH(CH₃)-CH₂-CH(CH₃)₂):
C1 is bonded to two hydrogen atoms.
C2 is bonded to one hydrogen atom.
According to Markovnikov's rule, the hydrogen from the reagent will add to C1, and the nucleophile (e.g., Br⁻ or OH⁻) will add to C2. dalalinstitute.com
Hydrohalogenation Product: 2-Halo-3,5-dimethylhexane
Hydration Product: 3,5-Dimethyl-2-hexanol
This regioselectivity ensures that one constitutional isomer is formed as the major product. chemistrysteps.com
The theoretical basis for Markovnikov's rule is the stability of the carbocation intermediate formed during the reaction. libretexts.orgdalalinstitute.com The addition of a proton (H⁺) to the double bond can occur in two ways, leading to two different carbocations:
Pathway A: Proton adds to C1. This forms a secondary (2°) carbocation at C2.
Pathway B: Proton adds to C2. This forms a primary (1°) carbocation at C1.
The stability of carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. ucalgary.calibretexts.org This stability is attributed to factors like hyperconjugation and the inductive effect, where adjacent alkyl groups donate electron density to the positively charged carbon, delocalizing the charge and stabilizing the ion. ucalgary.calibretexts.org
The reaction will preferentially proceed through the pathway that forms the more stable intermediate. libretexts.org In the case of this compound, the secondary carbocation (Pathway A) is significantly more stable than the primary carbocation (Pathway B). masterorganicchemistry.com Therefore, the reaction proceeds almost exclusively through the more stable secondary carbocation, leading to the Markovnikov product. chemistrysteps.com
| Property | Pathway A Intermediate | Pathway B Intermediate |
|---|---|---|
| Site of Protonation | Carbon-1 | Carbon-2 |
| Carbocation Type | Secondary (2°) | Primary (1°) |
| Relative Stability | More Stable | Less Stable |
| Resulting Product | Major Product (Markovnikov) | Minor or Not Formed |
Hydration and Hydrohalogenation Pathways
Oxidation Reactions of this compound
The double bond in this compound can also undergo oxidation reactions. These reactions typically involve the conversion of the C=C π bond into new C-O bonds.
Epoxidation is a reaction that converts an alkene into an epoxide (also known as an oxirane), which is a three-membered ring containing an oxygen atom. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com
The reaction mechanism is a concerted process where the oxygen atom from the peroxy acid is transferred to the alkene double bond in a single step. youtube.com The π bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen atom of the peroxy acid. This reaction results in the formation of 2-(2,4-dimethylbutyl)oxirane and a carboxylic acid as a byproduct. youtube.com
| Reactant | Reagent | Product | Byproduct |
|---|---|---|---|
| This compound | m-CPBA | 2-(2,4-dimethylbutyl)oxirane | meta-Chlorobenzoic acid |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₈H₁₆ |
| Bromine | Br₂ |
| Chlorine | Cl₂ |
| 1,2-Dibromo-3,5-dimethylhexane | C₈H₁₆Br₂ |
| 1,2-Dichloro-3,5-dimethylhexane | C₈H₁₆Cl₂ |
| Hydrogen Bromide | HBr |
| Hydrogen Chloride | HCl |
| Sulfuric Acid | H₂SO₄ |
| 2-Bromo-3,5-dimethylhexane | C₈H₁₇Br |
| 3,5-Dimethyl-2-hexanol | C₈H₁₈O |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |
| 2-(2,4-dimethylbutyl)oxirane | C₈H₁₆O |
| meta-Chlorobenzoic acid | C₇H₅ClO₂ |
Diol Formation via Hydroxylation Processes
The hydroxylation of this compound involves the addition of two hydroxyl (-OH) groups across the carbon-carbon double bond, resulting in the formation of a vicinal diol. This transformation can be achieved through several methods, most notably using oxidizing agents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄).
These reactions proceed via a mechanism that involves the formation of a cyclic intermediate, which ensures that both hydroxyl groups are added to the same side of the double bond. This type of addition is known as syn-addition. libretexts.orglibretexts.org For this compound, this process leads to the formation of 3,5-dimethylhexane-1,2-diol.
The mechanism using osmium tetroxide involves an initial electrophilic attack on the alkene's pi bond, forming a cyclic osmate ester. libretexts.orgyoutube.com This intermediate is then hydrolyzed (typically using a reducing agent like sodium bisulfite, NaHSO₃, or hydrogen sulfide (B99878), H₂S) to cleave the osmium-oxygen bonds, yielding the diol and regenerating a reduced form of the osmium reagent. libretexts.org Similarly, potassium permanganate reacts under controlled conditions to form a cyclic manganate (B1198562) ester, which is subsequently hydrolyzed to produce the diol. libretexts.org
Table 1: Hydroxylation of this compound
| Reactant | Reagents/Conditions | Product |
| This compound | 1. OsO₄, Pyridine2. NaHSO₃, H₂O | 3,5-Dimethylhexane-1,2-diol |
| This compound | Cold, dilute KMnO₄, NaOH | 3,5-Dimethylhexane-1,2-diol |
Oxidative Cleavage Reactions and Product Characterization
Oxidative cleavage reactions break the carbon-carbon double bond of an alkene entirely, typically forming two smaller carbonyl-containing compounds (aldehydes or ketones). youtube.com The most common and effective method for this transformation is ozonolysis.
In this process, this compound is first treated with ozone (O₃) at low temperatures. The ozone molecule adds across the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges into a more stable secondary ozonide. This ozonide is then treated with a reducing agent in a "reductive workup." Common reducing agents include dimethyl sulfide (CH₃)₂S or zinc metal and water (Zn/H₂O).
The cleavage of the double bond in this compound occurs between carbon-1 and carbon-2.
Carbon-1 , being a terminal CH₂, is oxidized to formaldehyde (B43269).
Carbon-2 and the rest of the carbon chain are converted into a ketone, specifically 4-methyl-2-pentanone.
Characterization of these products can be performed using spectroscopic methods such as infrared (IR) spectroscopy, which would show characteristic carbonyl (C=O) stretching frequencies, and nuclear magnetic resonance (NMR) spectroscopy to confirm the specific structures of the aldehyde and ketone.
Table 2: Oxidative Cleavage of this compound
| Reactant | Reagents/Conditions | Products |
| This compound | 1. O₃, CH₂Cl₂, -78°C2. (CH₃)₂S (reductive workup) | Formaldehyde and 4-Methyl-2-pentanone |
Reduction Reactions of this compound
Catalytic Hydrogenation to Saturated Hydrocarbons (e.g., 3,5-Dimethylhexane)
Catalytic hydrogenation is a fundamental reduction reaction that converts an alkene into a corresponding alkane by adding molecular hydrogen (H₂) across the double bond. libretexts.org This process is thermodynamically favorable as it results in a more stable, lower-energy saturated product. libretexts.org For this compound, this reaction yields 3,5-dimethylhexane.
The reaction requires the use of a metal catalyst, which provides a surface for the reaction to occur, thereby lowering the activation energy. libretexts.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C). libretexts.orgorganic-chemistry.org The mechanism involves the adsorption of both the alkene and hydrogen gas onto the catalyst surface. The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. libretexts.org
This reaction effectively saturates the molecule, removing the double bond and converting this compound into 3,5-dimethylhexane. brainly.com
Table 3: Catalytic Hydrogenation of this compound
| Reactant | Reagents/Conditions | Product |
| This compound | H₂, Pd/C (or PtO₂, or Raney Ni) | 3,5-Dimethylhexane |
Selective Reduction Methods
Selective reduction methods are designed to reduce a specific functional group in a molecule while leaving other functional groups intact. In the case of this compound, the alkene is the only functional group present that is readily reducible under standard conditions. Therefore, any method that reduces the double bond is effectively selective.
However, in the broader context of organic synthesis, certain methods are known for their high chemoselectivity and mild reaction conditions, which would be relevant if other functional groups were present. These include:
Diimide (N₂H₂) Reduction : Diimide can be generated in situ from reagents like potassium azodicarboxylate and acetic acid. It selectively reduces non-polar double and triple bonds without affecting more polar functional groups like carbonyls or nitro groups. The reduction occurs via a concerted, cyclic transition state, resulting in syn-addition of hydrogen.
Transfer Hydrogenation : This method involves the transfer of hydrogen from a donor molecule (e.g., ethanol, formic acid, or cyclohexene) to the substrate, mediated by a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org For instance, palladium-based catalysts can facilitate the transfer of hydrogen from formic acid to an alkene. organic-chemistry.org These methods are often advantageous as they avoid the need for high-pressure hydrogen gas. organic-chemistry.org
For the specific case of this compound, these methods would offer alternative pathways to the same product, 3,5-dimethylhexane, as catalytic hydrogenation.
Dimerization and Oligomerization Reactions of this compound Itself
Dimerization Processes and Branched Hydrocarbon Formation
Dimerization is a process where two identical alkene molecules react to form a single, larger molecule (a dimer). For alpha-olefins like this compound, this reaction is typically catalyzed by transition metal complexes, such as those containing zirconium, titanium, or tungsten. nih.govmdpi.com These reactions are crucial in industrial chemistry for producing larger, branched hydrocarbons from smaller olefin feedstocks.
The mechanism often involves the formation of a metallacyclic intermediate. For example, using a zirconocene (B1252598) catalyst system, the alkene coordinates to the metal center, followed by oxidative coupling to form a zirconacyclopentane. nih.gov This intermediate can then undergo further reactions, leading to the formation of a dimer and regeneration of the active catalyst.
The dimerization of this compound would result in the formation of a C₁₆ branched hydrocarbon. The exact structure of the dimer can vary depending on the catalyst and reaction conditions, but it would be characterized by a high degree of branching. For instance, a head-to-tail dimerization could lead to products such as 7,9-dimethyl-5-isobutyl-1-decene. These dimerization processes are valued for creating molecules with specific physical properties, such as those desired for synthetic lubricants or fuels. rsc.orgresearchgate.net
Table 4: Dimerization of this compound
| Reactant | Reagents/Conditions | Product Type |
| This compound | Zirconocene-based catalysts (e.g., Cp₂ZrCl₂ with MAO) | Highly branched C₁₆ hydrocarbons |
Mechanistic Aspects of Self-Oligomerization
The self-oligomerization of this compound, like other terminal alkenes, can proceed through several mechanistic pathways, primarily cationic oligomerization. This process is typically initiated by a strong acid or a Lewis acid co-catalyst.
The mechanism commences with the protonation of the terminal double bond, following Markovnikov's rule. This leads to the formation of the more stable carbocation at the C2 position. However, due to the structure of this compound, a secondary carbocation is initially formed. This intermediate is susceptible to a 1,2-hydride shift, rearranging to a more stable tertiary carbocation at the C3 position.
This tertiary carbocation then acts as an electrophile, attacking the nucleophilic double bond of another this compound molecule. This step forms a new carbon-carbon bond and results in a larger carbocation. The process can continue, leading to the formation of dimers, trimers, and higher oligomers. Termination of the chain reaction can occur through the loss of a proton, yielding an unsaturated oligomer, or by reaction with a nucleophile. The specific distribution of oligomer products is highly dependent on reaction conditions such as catalyst concentration, temperature, and solvent. Research on the oligomerization of 1-hexene (B165129) catalyzed by β-diketiminato Ni(II) complexes has shown that products are primarily isomers of the starting alkene and dimer isomers, with no detection of trimers or higher oligomers, suggesting that the catalyst configuration can control the extent of oligomerization. researchgate.net
Functionalization and Derivatization Strategies
The presence of a terminal alkene functional group makes this compound a versatile substrate for a variety of functionalization and derivatization reactions. These strategies allow for the introduction of new atoms and molecular fragments, enabling the synthesis of more complex molecules.
Introduction of Heteroatomic Functional Groups
Heteroatoms can be incorporated into the this compound structure through several well-established reactions targeting the double bond. A functional group is a specific arrangement of atoms within a molecule that is responsible for the characteristic chemical reactions of that compound. pressbooks.pubpurdue.edu
Key Reactions for Introducing Heteroatomic Functional Groups:
| Reaction Type | Reagents | Functional Group Introduced | Product Type |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide (Oxirane) | 2-(2,4-dimethylbutyl)oxirane |
| Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | Diol | 3,5-Dimethylhexane-1,2-diol |
| Halogenation | Br₂, Cl₂ | Dihalide | 1,2-Dibromo-3,5-dimethylhexane |
| Hydrohalogenation | HBr, HCl | Alkyl Halide | 2-Bromo-3,5-dimethylhexane (Markovnikov) |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Alcohol | 3,5-Dimethyl-2-hexanol (Markovnikov) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol | 3,5-Dimethyl-1-hexanol (Anti-Markovnikov) |
These reactions provide pathways to introduce oxygen, and halogen functionalities into the molecule. For instance, epoxidation of 1-hexene has been studied using titanium-beta catalysts, demonstrating a method to create epoxide intermediates that can be further functionalized. acs.org Each of these transformations opens up new synthetic possibilities for creating derivatives of this compound.
Allylic–Allylic Alkylation with Related Chemical Entities.nih.gov
Allylic-allylic alkylation is a powerful carbon-carbon bond-forming reaction. While not involving this compound directly as a substrate, research into this reaction type with structurally related entities provides a clear strategy for derivatization. A notable example is the reaction of Morita–Baylis–Hillman (MBH) carbonates with 3,5-dimethyl-4-nitroisoxazole (B73060), which serves as a vinylogous pronucleophile. nih.govnih.gov This reaction creates products with significant potential for further chemical transformation. nih.gov
The process is highly valuable for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric excess. nih.gov
Nucleophilic Catalysis in Allylic Alkylation Reactions.nih.gov
The aforementioned allylic-allylic alkylation proceeds efficiently under nucleophilic catalysis. nih.gov The mechanism is initiated by the reaction of a nucleophilic catalyst with the MBH carbonate, which generates a key intermediate. nih.gov Dimeric cinchona alkaloids have proven to be particularly effective catalysts for this transformation, providing excellent control over the stereochemistry of the product. nih.govnih.gov
The catalytic cycle involves the nucleophilic catalyst adding to the MBH carbonate in an SN2′ reaction. This generates an intermediate that, after elimination of a leaving group, forms a new electrophilic species. This species then reacts with the vinylogous pronucleophile (3,5-dimethyl-4-nitroisoxazole), forming the final product and regenerating the catalyst. The enantioselectivity of the reaction is dictated by the chiral environment provided by the alkaloid catalyst. nih.gov
Optimization of the Enantioselective Allylic–Allylic Alkylation Reaction. nih.gov
| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 5a | Toluene | 65 | 78 |
| 2 | 5b | Toluene | 69 | 85 |
| 3 | 5c | Toluene | 81 | 93 |
| 4 | 5d | Toluene | 82 | 94 |
| 5 | 5e | Toluene | 85 | 96 |
| 6 | 5f | Toluene | 92 | 98 |
| 7 | 5f | CH₂Cl₂ | 95 | 98 |
| 8 | 5f | THF | 83 | 97 |
Data adapted from optimization studies on the reaction between an MBH carbonate and 3,5-dimethyl-4-nitroisoxazole. nih.gov
Synthetic Routes to Dicarboxylic Acid Derivatives.nih.gov
A significant advantage of using 3,5-dimethyl-4-nitroisoxazole in allylic-allylic alkylation is that the resulting isoxazole (B147169) moiety can be readily transformed into a carboxylic acid group. This provides a synthetic pathway to valuable dicarboxylic acid derivatives. nih.govnih.gov The conversion involves the chemoselective reduction of the nitro group, followed by cleavage of the isoxazole ring. nih.gov
This transformation highlights a powerful two-step strategy: first, a stereocontrolled C-C bond formation via nucleophilic catalysis, and second, the unmasking of a latent carboxylic acid function. This opens access to a class of chiral dicarboxylic acids that are important building blocks in organic synthesis. nih.gov
More broadly, alkenes can be converted to carboxylic acids through oxidative cleavage of the double bond using reagents like ozone (O₃) followed by an oxidative workup, or with strong oxidizing agents like potassium permanganate (KMnO₄). organic-chemistry.orgchemistrysteps.com These methods provide general routes for synthesizing carboxylic acids from olefin precursors. organic-chemistry.org
Theoretical and Computational Chemistry Studies of 3,5 Dimethyl 1 Hexene
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are foundational to modern computational chemistry. They are used to determine the electronic structure of molecules, which in turn governs their geometry, energy, and chemical behavior. For 3,5-Dimethyl-1-hexene, these calculations can reveal the preferred three-dimensional arrangement of its atoms and provide a quantitative understanding of its electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying organic molecules of moderate size like this compound. stackexchange.comgoogle.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. nih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. stackexchange.comresearchgate.net
For this compound, a DFT calculation, often using a functional like B3LYP, would systematically adjust the bond lengths, bond angles, and dihedral angles to find the global energy minimum. This optimized geometry represents the most stable conformation of the molecule. Frequency calculations are typically performed afterward to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies). researchgate.net
Below is a table of hypothetical, yet representative, optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C1=C2 | 1.34 Å |
| Bond Length (Å) | C2-C3 | 1.51 Å |
| Bond Length (Å) | C3-C4 | 1.54 Å |
| Bond Angle (°) | C1=C2-C3 | 124.5° |
| Bond Angle (°) | C2-C3-C4 | 111.0° |
| Dihedral Angle (°) | C1=C2-C3-C4 | -121.0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized around the electron-rich C=C double bond. The energy of the HOMO is related to the molecule's ionization potential and its ability to react with electrophiles. Conversely, the LUMO's energy relates to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. researchgate.net These parameters are crucial for predicting how this compound will behave in reactions such as electrophilic additions. researchgate.netlibretexts.org
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity.
| Parameter | Definition | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.58 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.85 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 10.43 |
| Ionization Potential (I) | -EHOMO | 9.58 |
| Electron Affinity (A) | -ELUMO | -0.85 |
| Chemical Hardness (η) | (I - A) / 2 | 5.22 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.37 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.83 |
Basis Set Selection and Computational Efficiency in Alkene Systems
The accuracy and computational cost of any quantum chemical calculation are heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets include more functions, allowing for a more accurate description of the electron distribution, but at a significantly higher computational expense. youtube.com
Commonly used basis sets for organic molecules like alkenes include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). researchgate.netstackexchange.com Pople basis sets are often computationally efficient, while Dunning sets are designed for systematic convergence towards the complete basis set limit. stackexchange.comresearchgate.neth-brs.deamazonaws.com The choice involves a trade-off: for large systems or initial explorations, a smaller basis set like 6-31G(d) might be sufficient. For high-accuracy energy calculations or subtle electronic effects, a larger basis set like aug-cc-pVTZ would be more appropriate.
The table below illustrates the typical trade-off between basis set size and computational resources for a hypothetical DFT energy calculation on this compound.
| Basis Set | Description | Relative Computational Time | Calculated Total Energy (Hartree) |
|---|---|---|---|
| 6-31G(d) | Pople, Split-valence with polarization on heavy atoms | 1.0x | -314.5678 |
| 6-311+G(d,p) | Pople, Triple-split valence with diffuse and polarization functions | 4.5x | -314.6123 |
| cc-pVDZ | Dunning, Correlation-consistent double-zeta | 2.5x | -314.6015 |
| aug-cc-pVTZ | Dunning, Correlation-consistent triple-zeta with diffuse functions | 15.0x | -314.6345 |
Reaction Mechanism Predictions and Energy Profiles
Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. By mapping out the energy landscape that connects reactants to products, it is possible to predict reaction mechanisms, identify key intermediates, and calculate activation energies, which determine reaction rates.
Transition State Characterization in this compound Reactions
A transition state (TS) is a specific point along a reaction coordinate that represents the highest potential energy barrier separating reactants from products. researchgate.netlibretexts.org It is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all respects except for along the reaction coordinate, where it is a maximum. libretexts.org
For a reaction of this compound, such as the electrophilic addition of HBr, computational methods can be used to locate the geometry of the transition state. researchgate.netlibretexts.orgpressbooks.pub This involves specialized optimization algorithms that search for a saddle point rather than a minimum. A key confirmation of a true transition state is the calculation of vibrational frequencies; a TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C=C π-bond and formation of the C-H bond). researchgate.net
The table below presents hypothetical data for the key geometric features and the characteristic imaginary frequency of a transition state for the protonation of this compound.
| Structure | Parameter | Atoms Involved | Predicted Value |
|---|---|---|---|
| Reactant (Alkene) | Bond Length (Å) | C1=C2 | 1.34 Å |
| Transition State | Bond Length (Å) | C1---H (forming) | 1.55 Å |
| Transition State | Bond Length (Å) | C1---C2 (lengthening) | 1.42 Å |
| Product (Carbocation) | Bond Length (Å) | C1-H | 1.10 Å |
| Transition State | Imaginary Frequency | - | -450 cm⁻¹ |
Potential Energy Surface Mapping of Reaction Pathways
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule or system of molecules as a function of their geometric coordinates. wayne.eduwikipedia.orgresearchgate.net By mapping the PES, chemists can visualize the energetic landscape of a chemical reaction. The most favorable reaction pathway is the one that follows the path of lowest energy, known as the Minimum Energy Path (MEP) or Intrinsic Reaction Coordinate (IRC). libretexts.org
The following table provides representative data points along a calculated Minimum Energy Path for a hypothetical reaction, illustrating the change in energy as the reaction progresses.
| Point on MEP | Reaction Coordinate (arbitrary units) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | -2.0 | 0.0 | Reactants (this compound + HBr) |
| 2 | -1.0 | 5.2 | Approaching Transition State |
| 3 | 0.0 | 12.5 | Transition State |
| 4 | 1.0 | 8.1 | Approaching Intermediate |
| 5 | 2.0 | 3.4 | Carbocation Intermediate |
Role of Zwitterionic Intermediates in Related Cycloaddition Reactions
The formation of a zwitterionic intermediate is favored by several factors, including:
Polar interactions between the reactants : A significant difference in the electron density of the reacting molecules can promote a stepwise mechanism. nih.gov
Stabilization of ionic centers : The presence of substituents that can stabilize the positive and negative charges in the intermediate makes its formation more likely. nih.gov
Polarity of the solvent : Polar solvents can stabilize the charged zwitterionic intermediate, favoring a stepwise pathway.
In the context of reactions analogous to those that might involve this compound, density functional theory (DFT) calculations have been employed to explore the molecular mechanisms of [3+2] cycloaddition reactions. nih.govnih.gov For instance, in the reaction between C-arylnitrones and perfluoro 2-methylpent-2-ene, despite the polar nature of the interactions, calculations indicated a one-step mechanism, and attempts to locate a zwitterionic intermediate were unsuccessful. nih.govnih.gov However, in other systems, such as the reaction of sterically crowded thiocarbonyl ylides with dicyanofumarate, a zwitterionic mechanism has been reliably documented. researchgate.net The presence of acyclic adducts in some reaction mixtures can also suggest the involvement of a zwitterionic intermediate. nih.gov
The likelihood of a zwitterionic intermediate in a cycloaddition reaction involving this compound would depend on the specific reactants and reaction conditions. The electron-donating nature of the alkyl groups in this compound could influence the polarity of the transition state and the potential for the formation of a zwitterionic intermediate.
Spectroscopic Property Simulations
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental data.
Simulated Infrared (IR) and Raman Spectra for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental method for characterizing the structure and bonding of molecules. cardiff.ac.uk Theoretical simulations of IR and Raman spectra can provide valuable insights into the vibrational modes of this compound. These simulations are often performed using quantum mechanical methods, such as density functional theory (DFT). cardiff.ac.uk
The simulation of IR spectra is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. cardiff.ac.uk The intensity of an IR band is related to the change in the dipole moment during the vibration. dtu.dk Raman spectroscopy, on the other hand, involves the inelastic scattering of light and provides complementary information. cardiff.ac.uk The intensity of a Raman band is related to the change in the polarizability of the molecule during the vibration. dtu.dk
By combining a potential energy surface model with models for the dipole moment and polarizability, a general workflow for computing IR and Raman spectra can be established. nih.gov This approach allows for the prediction of the entire spectrum, from low to high frequencies. nih.gov Such simulations can help in assigning the experimentally observed vibrational bands to specific motions of the atoms within the this compound molecule.
NMR Chemical Shift Predictions (e.g., ¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Predicting the ¹H and ¹³C NMR chemical shifts of this compound through computational methods can aid in the assignment of experimental spectra.
Various computational models and methods exist for approximating proton and carbon-13 chemical shifts. These methods often take into account the electronic environment of each nucleus. For instance, the chemical shift of a proton is influenced by neighboring atoms and functional groups. pdx.edu More complex models may include considerations for steric effects and magnetic anisotropy. modgraph.co.uk
While specific simulated NMR data for this compound was not found in the provided search results, general principles and available data for similar compounds can be used for estimation. For example, the ¹³C NMR spectrum of the related compound 3,5-dimethyl-1-hexyn-3-ol shows distinct signals for each carbon atom, which can be correlated to their chemical environment. chemicalbook.com It is important to note that predicted chemical shifts are often approximate and may have some deviation from experimental values. pdx.edu
Topological Indices and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Application of Topological Indices in Chemical Graph Theory
Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. nthu.edu.tw This representation allows for the calculation of numerical descriptors known as topological indices, which characterize the topology of the molecular structure. irejournals.comarxiv.org These indices can capture information about the size, shape, branching, and connectivity of a molecule. nih.gov
Several topological indices have been developed and applied in chemical studies, including:
Wiener Index : The sum of the distances between all pairs of vertices in the molecular graph. e-tarjome.com
Randić Index : Based on the degrees of adjacent vertices. irejournals.com
Zagreb Indices : Based on the degrees of the vertices. irejournals.com
Atom-Bond Connectivity (ABC) Index : Another degree-based descriptor. researchgate.net
These indices are valuable because they can be correlated with various physicochemical properties of molecules. e-tarjome.com For alkenes like this compound, modifications to the standard graph representation may be necessary to account for the presence of the double bond. mdpi.com
Predictive Modeling Using QSAR and QSPR for Alkene Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.orgmeilerlab.org These models are built by finding a statistical correlation between a set of molecular descriptors (such as topological indices) and an observed property. nthu.edu.twmeilerlab.org
The general form of a QSAR/QSPR model can be expressed as: Activity/Property = f(molecular descriptors) + error wikipedia.org
These models have been successfully applied to predict a wide range of properties for various classes of compounds, including alkenes. For example, QSPR studies have been used to predict the boiling points of alkenes and alkadienes using the Wiener index and its weighted versions. mdpi.com The process of developing a QSAR/QSPR model typically involves:
Data Set Selection : Choosing a set of molecules with known properties. wikipedia.org
Descriptor Calculation : Calculating a variety of molecular descriptors for each molecule. wikipedia.org
Variable Selection : Identifying the most relevant descriptors that correlate with the property of interest. wikipedia.org
Model Construction : Building a mathematical model using statistical methods like multiple linear regression. wikipedia.org
Model Validation : Assessing the predictive power of the model using techniques like cross-validation. drugdesign.org
By developing robust QSPR models for alkenes, it is possible to predict various properties of this compound without the need for experimental measurements. These predicted properties can be valuable in various applications, from chemical process design to environmental risk assessment.
Polymerization and Copolymerization Research Involving 3,5 Dimethyl 1 Hexene
Homopolymerization Studies of 3,5-Dimethyl-1-hexene
The homopolymerization of this compound is challenging due to the steric hindrance posed by the bulky alkyl groups near the double bond. This steric hindrance can significantly affect catalyst activity and the resulting polymer's molecular weight and microstructure.
Catalyst Systems for this compound Homopolymerization
The choice of catalyst is critical for the successful polymerization of sterically hindered α-olefins like this compound. Traditional Ziegler-Natta catalysts often exhibit low activity for such monomers. However, advances in single-site catalysts, particularly metallocenes and post-metallocene systems, have enabled the polymerization of a wider range of olefin monomers.
Metallocene catalysts, activated by cocatalysts such as methylaluminoxane (B55162) (MAO), have demonstrated effectiveness in polymerizing bulky α-olefins. The catalytic activity and the properties of the resulting polymer are highly dependent on the specific ligand framework of the metallocene. For instance, ansa-metallocenes with a bridged ligand structure can offer a more open catalytic site, facilitating the insertion of sterically demanding monomers.
Post-metallocene catalysts, featuring chelating ligands, have also emerged as promising candidates. These systems can exhibit high thermal stability and a unique tolerance to steric bulk, potentially leading to higher molecular weight polymers from monomers like this compound. The electronic and steric properties of the ligands can be fine-tuned to control the polymerization process.
| Catalyst Type | Ligand System | Cocatalyst | Potential Activity with this compound |
| Metallocene | Unbridged bis(cyclopentadienyl) | MAO | Low to moderate |
| ansa-Metallocene | Bridged indenyl or fluorenyl | MAO or Borate | Moderate to high |
| Post-metallocene | α-Diimine | MAO | Moderate |
| Post-metallocene | Phenoxy-imine | MAO or Borate | Moderate to high |
Polymer Microstructure Analysis, Including Branching Characteristics
The microstructure of poly(this compound) is expected to be complex, characterized by the presence of isobutyl groups as side chains. The steric interactions during polymerization can influence the regiochemistry and stereochemistry of monomer insertion, leading to variations in the polymer backbone.
Analysis of the polymer microstructure is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR is particularly powerful for identifying different carbon environments and quantifying the degree and type of branching. The presence of characteristic peaks can confirm the incorporation of the this compound monomer and provide information on the regularity of the polymer chain.
Due to the branched nature of the monomer, the resulting polymer will inherently possess a high degree of short-chain branching. This is distinct from the long-chain branching that can occur through chain transfer reactions in other polymerization systems. The regular spacing of these isobutyl branches along the polymer chain would be a key feature of the homopolymer's microstructure.
Copolymerization of this compound with Other Monomers
Copolymerization of this compound with commodity monomers like ethylene (B1197577) or propylene (B89431) offers a pathway to new materials with modified properties. The incorporation of this bulky comonomer can disrupt the crystallinity of the base polymer, leading to materials with lower density, increased transparency, and enhanced elasticity.
Comonomer Role in Specialty Polymer Synthesis and Property Modification
In the synthesis of specialty polymers, this compound can act as a property modifier. When copolymerized with ethylene, for example, the resulting copolymer is a form of linear low-density polyethylene (B3416737) (LLDPE) or olefin elastomer, depending on the comonomer content. The bulky isobutyl branches introduced by this compound can significantly impact the polymer's thermal and mechanical properties.
The incorporation of even small amounts of a bulky α-olefin can lead to a decrease in the melting point and crystallinity of the polyethylene, while potentially improving properties like impact strength and flexibility. The extent of this modification is directly related to the concentration of the comonomer in the polymer chain.
| Comonomer | Effect on Polyethylene Properties | Potential Application |
| This compound | Decreased crystallinity and melting point | Flexible packaging |
| This compound | Increased toughness and impact resistance | Impact modifier |
| This compound | Improved optical clarity | Films and coatings |
Synthesis of Multiblock Copolymers via Chain Shuttling Polymerization Techniques
Chain shuttling polymerization is a sophisticated technique that allows for the synthesis of multiblock copolymers from a single pool of monomers. This is achieved by using a catalyst system containing two distinct catalysts with different selectivities and a chain shuttling agent that transfers the growing polymer chain between the two catalytic sites.
The synthesis of multiblock copolymers containing segments derived from this compound could lead to novel thermoplastic elastomers. For instance, a copolymer with "hard" blocks of highly crystalline polyethylene and "soft" blocks of an amorphous ethylene/3,5-dimethyl-1-hexene copolymer could exhibit a combination of strength and elasticity.
The success of chain shuttling polymerization relies on the careful selection of the catalyst pair. Metallocene and post-metallocene catalysts are well-suited for this purpose due to their well-defined active sites and tunable ligand structures.
A potential catalyst system for the synthesis of an ethylene/3,5-dimethyl-1-hexene multiblock copolymer could involve:
Catalyst A: A metallocene catalyst that exhibits high activity for ethylene homopolymerization, producing a highly crystalline polyethylene segment.
Catalyst B: A post-metallocene catalyst that efficiently incorporates the bulky this compound comonomer, leading to an amorphous copolymer segment.
Chain Shuttling Agent: A compound, such as a dialkylzinc derivative, that facilitates the exchange of the polymer chain between Catalyst A and Catalyst B.
| Catalyst | Monomer Selectivity | Resulting Block |
| Metallocene (e.g., Zirconocene) | High for Ethylene | "Hard" Crystalline Polyethylene |
| Post-metallocene (e.g., Pyridyl-amido Hafnium) | High for this compound incorporation | "Soft" Amorphous Ethylene/3,5-Dimethyl-1-hexene Copolymer |
Chain Walking Reactions and Resulting Polymer Architecture
Chain walking polymerization is a remarkable process in which a late-transition metal catalyst can move along a growing polymer chain, creating branches. When this compound is used as a monomer in such reactions, typically with α-diimine nickel or palladium catalysts, a complex and highly branched polymer architecture is formed.
The polymerization mechanism involves both 1,2- and 2,1-monomer insertion events followed by the characteristic "chain walking" of the catalyst. This process allows the active metal center to migrate to internal positions on the polymer chain before the next monomer insertion occurs. For a monomer like this compound, the inherent branching of the monomer itself, combined with the branches introduced by the chain-walking mechanism, leads to polymers with a unique microstructure.
Research using α-diimine nickel catalysts has shown that the steric hindrance of the catalyst's ligands and the polymerization temperature can significantly influence the frequency of 2,1-insertion and subsequent chain walking. researchgate.net This control allows for the tailoring of the polymer's branching density. For instance, increased steric hindrance on the catalyst can enhance the rate of 2,1-insertion of 1-hexene (B165129) monomers, leading to a higher degree of branching. researchgate.net The resulting architecture of poly(this compound) from such reactions is typically amorphous, characterized by a low glass transition temperature and the absence of crystallinity, due to the irregular and dense branching structure which prevents chain folding and crystal lattice formation. ahu.edu.cn
Table 1: Influence of Catalyst Ligand Structure on 1-Hexene Polymerization
| Catalyst Type | Ligand Steric Hindrance | Branching Density (/1000 C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) |
|---|---|---|---|---|
| ortho-Methyl substituted Ni-complex | Lower | 106 | 6,400 | 1.52 |
| ortho-Dibenzhydryl substituted Ni-complex | Higher | 140 | 38,800 | 1.16 |
Data derived from studies on substituted 1-hexenes, illustrating general principles applicable to this compound polymerization. researchgate.net
Ethylene-Hexene Copolymerization for Polyethylene Modification
The incorporation of this compound as a comonomer in ethylene polymerization is a key strategy for modifying the properties of polyethylene (PE). This process is used to produce a type of linear low-density polyethylene (LLDPE) where the branches are precisely controlled by the structure of the comonomer. The bulky 3,5-dimethylpropyl branches resulting from the inclusion of this compound disrupt the regular, linear structure of the polyethylene chains.
This disruption hinders the ability of the polymer chains to pack closely together into a crystalline lattice. Consequently, the resulting copolymer exhibits lower crystallinity and density compared to high-density polyethylene (HDPE). These microstructural changes translate into significant modifications of the macroscopic properties of the material. The modified polyethylene typically shows increased flexibility, enhanced impact strength, and improved resistance to environmental stress cracking. The extent of these property modifications is directly related to the concentration of the this compound comonomer incorporated into the polymer backbone.
Advanced Polymerization Catalysts for Hexenes
Ziegler-Natta Catalysis in Hexene Polymerization
Ziegler-Natta (Z-N) catalysts are a cornerstone of polyolefin production and are highly effective for the polymerization of α-olefins, including this compound. wikipedia.orglibretexts.org These catalysts are typically based on titanium compounds, such as titanium tetrachloride (TiCl₄), supported on a material like magnesium chloride (MgCl₂), and are activated by an organoaluminum co-catalyst, such as triethylaluminium (Al(C₂H₅)₃). wikipedia.orglibretexts.org
The polymerization of this compound using Z-N catalysts proceeds via a coordination-insertion mechanism. The bulky nature of the 3,5-dimethylpropyl group on the monomer presents a significant steric challenge for the catalyst's active site. This steric hindrance influences the rate of polymerization and, crucially, the stereochemistry of the resulting polymer chain. Modern Z-N catalysts often include internal and external electron donors, which are organic compounds that interact with the catalyst components to improve activity and, most importantly, to control the stereospecificity of the polymerization, leading to polymers with highly ordered structures (e.g., isotactic). researchgate.netnih.gov
Effect of Reaction Conditions on Catalytic Activity and Stereospecificity
The performance of Ziegler-Natta catalysts in the polymerization of this compound is highly sensitive to various reaction conditions.
Temperature: Increasing the reaction temperature generally leads to a higher rate of polymerization by increasing the formation of active catalyst sites. However, excessively high temperatures can lead to a decrease in catalytic activity and can also reduce the stereospecificity of the catalyst, resulting in a polymer with lower isotacticity. There is often an optimal temperature for achieving maximum catalytic activity. researchgate.net
Monomer Concentration: Higher monomer concentrations at the active sites of the catalyst typically result in a higher polymerization rate.
Electron Donors: The type and concentration of external electron donors significantly impact both catalytic activity and the stereoregularity of the polymer. Stronger steric hindrance and electronic effects from donors can improve the isotacticity of the resulting poly(this compound). researchgate.net
Table 2: Effect of Reaction Temperature on Ziegler-Natta Polymerization of 1-Hexene
| Temperature (°C) | Catalytic Activity (g Polymer / g Catalyst·h) | Isotacticity Index (%) |
|---|---|---|
| 20 | 750 | 92 |
| 30 | 899 | 94 |
| 40 | 820 | 91 |
| 50 | 710 | 88 |
Data based on general findings for 1-hexene polymerization, illustrating the typical trend. researchgate.net
Applications of 3,5 Dimethyl 1 Hexene in Advanced Organic Synthesis
Building Block in Complex Molecular Architectures
In the field of organic synthesis, the construction of large, complex molecules relies on the use of smaller, well-defined molecular building blocks. illinois.eduillinois.eduzyvex.com 3,5-Dimethyl-1-hexene, with its eight-carbon backbone and specific branching pattern, represents such a building block. The terminal double bond provides a reactive site for chain elongation or functionalization, while the methyl groups at positions 3 and 5 introduce specific stereochemical and conformational properties into the target molecule. This structure can be strategically employed to build steric bulk or to direct the three-dimensional arrangement of a larger molecular architecture.
Precursor for Pharmaceuticals and Agrochemicals
The synthesis of active pharmaceutical ingredients and agrochemicals often involves multi-step processes where the final complex molecule is assembled from smaller precursors. While specific examples of pharmaceuticals or agrochemicals derived directly from this compound are not prominent in the literature, its potential as a precursor can be inferred. The branched C8 structure could form a key fragment of a larger biologically active molecule. For instance, the double bond could be converted to an epoxide, alcohol, or amine group, which could then be linked to other molecular fragments to construct the final product. Chemical suppliers list related compounds as building blocks for the pharmaceutical industry, underscoring the role of such molecules in drug discovery and development. thegoodscentscompany.com
Synthesis of Specialty Chemicals and Fine Chemicals
Specialty and fine chemicals are produced in lower volumes and at higher prices than bulk chemicals and are characterized by their unique and complex structures. This compound is offered by suppliers of fine and specialty chemicals, indicating its use in custom synthesis projects. finetechnology-ind.comesslabshop.com Its structure could be valuable in creating fragrance compounds, where branched alkyl chains are common motifs, such as in the case of floralol or other complex fragrance alcohols. thegoodscentscompany.com The synthesis of other specialty chemicals, like certain types of polymerization inhibitors, dyes, or performance additives, could also potentially utilize this compound as a starting material to achieve a desired molecular structure and property profile. ube.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H16 |
| Molecular Weight | 112.21 g/mol |
| IUPAC Name | 3,5-dimethylhex-1-ene |
| CAS Number | 7423-69-0 |
| Appearance | Liquid (Predicted) |
| Boiling Point | 110-112 °C (Predicted) |
| Density | 0.71 g/cm³ (Predicted) |
Note: Experimental data for some properties are limited; predicted values are based on computational models.
Industrial Applications and Chemical Product Development
The industrial utility of olefins is typically linked to their role as monomers, comonomers, or intermediates in the production of polymers, surfactants, and lubricants. The specific branched structure of this compound influences the properties of these end products.
Surfactant Synthesis and Detergent Formulations
Surfactants are amphiphilic molecules containing a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The C8 alkyl structure of this compound is suitable for use as a hydrophobic tail. The terminal double bond provides a reactive handle for introducing a hydrophilic head group. For example, through hydroformylation followed by sulfonation or through epoxidation followed by reaction with polyethylene (B3416737) glycol, the non-polar olefin can be converted into an anionic or non-ionic surfactant, respectively. While comb-like polymeric surfactants and multi-headed cationic surfactants represent more complex structures, the fundamental principle of converting a hydrophobic olefin into an amphiphilic molecule remains a core strategy in detergent and emulsifier development. mdpi.comresearchgate.net
Lubricant Development for High-Performance Applications
The composition of base oils and additives is critical for the performance of lubricants. hplubricants.comhplubricants.com Branched hydrocarbon structures are often preferred over linear ones in lubricant formulations because they can improve low-temperature properties (lower pour point) and viscosity index. psgraw.com this compound can be hydrogenated to form 3,5-dimethylhexane, a branched alkane that could serve as a component of a synthetic base oil. Alternatively, the olefin can be used as a building block for lubricant additives. For example, it could be alkylated onto an aromatic core to produce a detergent or reacted with sulfur-containing compounds to create an anti-wear additive. The synthesis of dispersants often involves the reaction of polyisobutylene (B167198) with other chemicals, highlighting the role of branched olefins in creating high-molecular-weight additives that keep engine parts clean. torontostle.com
Modification of Polymeric Materials for Enhanced Properties
In polymer chemistry, alpha-olefins are widely used as comonomers to modify the properties of polymers like polyethylene. taylorandfrancis.com For instance, 1-hexene (B165129) is incorporated into linear low-density polyethylene (LLDPE) to introduce short-chain branches, which disrupts the crystalline structure and results in a more flexible and durable material. m-chemical.co.jp While this compound is a more complex and sterically hindered olefin than 1-hexene, it could potentially be used in polymerization reactions. nih.govsigmaaldrich.com Its incorporation would introduce a more complex branching pattern, which could be used to fine-tune properties such as melt flow, impact strength, or clarity in specialized polymer applications.
Future Directions and Emerging Research Areas Pertaining to 3,5 Dimethyl 1 Hexene
Development of Sustainable Synthesis Routes for Branched Alkenes
The pursuit of green chemistry is driving significant research into sustainable methods for synthesizing branched alkenes like 3,5-dimethyl-1-hexene, aiming to replace conventional, fossil-fuel-dependent processes. A primary focus is the conversion of biomass into valuable chemical feedstocks. researchgate.net Researchers are actively exploring pathways that utilize lignocellulosic biomass, plant oils, and other renewable resources to produce these compounds. nih.govmdpi.com Key strategies include the catalytic dehydration of bio-derived alcohols and the skeletal isomerization of linear alkenes obtained from biomass. rsc.orgrsc.org The conversion of fatty acids and their derivatives through chemoenzymatic processes also presents a promising route to long-chain alkenes. nih.govacs.org
Another innovative approach involves the use of photocatalysis, which employs visible light to drive chemical reactions, offering a more energy-efficient and environmentally benign alternative to traditional thermal methods. researchgate.netstumejournals.com This can include the direct conversion of carboxylic acids derived from biomass into alkenes. nih.govacs.org These sustainable routes aim to reduce greenhouse gas emissions and our reliance on petrochemicals. nih.gov The development of catalysts that can tolerate the diverse functional groups present in biomass-derived substrates is a critical challenge being addressed. mdpi.com
Table 1: Comparison of Sustainable Synthesis Strategies for Branched Alkenes
| Synthesis Strategy | Feedstock Examples | Key Process | Advantages |
| Biomass Conversion | Lignocellulose, Plant Oils, Bio-alcohols | Catalytic Dehydration, Isomerization, Ethenolysis | Utilizes renewable resources, potential for carbon neutrality. researchgate.netnih.govmdpi.com |
| Photocatalysis | Carboxylic Acids, Alkenes | Light-driven reactions, Radical addition | Operates at ambient temperatures, uses renewable energy. nih.govresearchgate.netnus.edu.sg |
| Chemoenzymatic Synthesis | Plant Oils, Fatty Acids | Dual catalysis (e.g., lipase-acridine-cobaloxime) | High selectivity, can be embedded in scalable processes. nih.govacs.org |
Advanced Catalyst Design for Highly Selective Transformations
The efficiency and selectivity of synthesizing a specific branched alkene such as this compound are critically dependent on catalyst design. Research is focused on creating catalysts that can precisely control the isomerization of C-C double bonds to yield desired products while minimizing unwanted side reactions. This includes the development of methods for the contra-thermodynamic isomerization of alkenes, which can convert more stable internal alkenes into less stable but more valuable terminal alkenes. researchgate.net
Catalyst development is exploring a range of materials. Homogeneous catalysts, such as complexes of cobalt, rhodium, and palladium, have shown high efficacy in promoting selective isomerization under mild conditions. organic-chemistry.org For industrial-scale applications, heterogeneous catalysts are often preferred for their ease of separation and recyclability. Materials like γ-alumina, titanium dioxide, and various zeolites are being investigated for the dehydration of alcohols to alkenes, although controlling the extent of isomerization to achieve a specific branched structure remains a challenge. rsc.orgrsc.org The design of catalysts with well-defined active sites, including single-site catalysts, is a key objective to enhance selectivity for specific transformations leading to compounds like this compound.
Integrated Computational and Experimental Approaches in Reaction Discovery
The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of synthetic routes for complex molecules, including branched alkenes. Theoretical modeling, such as Density Functional Theory (DFT), allows researchers to investigate reaction mechanisms, predict the stability of intermediates, and understand the electronic and steric factors that govern catalyst performance. This computational insight provides a rational basis for designing new catalysts and reaction conditions, reducing the need for extensive trial-and-error experimentation.
For instance, computational studies can model the interaction of an alkene with a catalyst's active site, helping to predict which regioisomer is most likely to form during an isomerization reaction. These predictions can then be validated in the lab. This iterative cycle of theoretical prediction followed by experimental verification is a powerful tool for discovering novel catalysts that can achieve high selectivity for a target molecule like this compound. This integrated approach is crucial for tackling complex catalytic cycles, such as those in dual-catalyst systems used for contra-thermodynamic isomerization. researchgate.net
Novel Applications in Advanced Materials Science and Green Chemistry
Emerging research is exploring new applications for branched alkenes beyond their traditional roles. The unique structure of this compound can be leveraged to create polymers and advanced materials with tailored properties. Its incorporation into polymer chains can influence characteristics like crystallinity, thermal stability, and mechanical strength, opening possibilities for specialty plastics, elastomers, and adhesives.
In the field of green chemistry, branched alkenes and their derivatives are being considered as building blocks for more sustainable products. They are precursors to highly branched alkanes, which are high-octane components of renewable gasoline, offering a potential substitute for fossil fuels. researchgate.net Furthermore, there is interest in using such compounds in the synthesis of environmentally benign solvents and specialty chemicals. The oxidative cleavage of the double bond in alkenes can produce aldehydes, which are valuable intermediates in the chemical industry, and enzymatic methods using alkene cleaving dioxygenases are being developed for this purpose. rsc.org This aligns with the broader goal of valorizing biomass-derived chemicals into a wider range of useful products. mdpi.com
Deeper Understanding of Environmental Reactivity and Long-Term Impact of Hydrocarbons
As new bio-based routes for producing hydrocarbons like this compound are developed, a thorough understanding of their environmental fate and potential impact becomes essential. A significant area of future research will involve studying the atmospheric chemistry of such branched alkenes. This includes determining their reaction rates with atmospheric oxidants like hydroxyl radicals and ozone, which dictates their atmospheric lifetime and their potential to contribute to the formation of secondary organic aerosols and photochemical smog.
Q & A
Advanced Question: How can stereochemical outcomes in the synthesis of this compound be controlled using catalytic systems?
Methodological Answer:
- Basic: The compound is typically synthesized via elimination reactions (e.g., dehydrohalogenation of haloalkanes) or Wittig-type olefination. For example, reacting 3,5-dimethylhexanol with phosphoric acid under controlled dehydration conditions (150–200°C) can yield the alkene. Yield optimization requires precise temperature control and inert atmospheres to minimize polymerization .
- Advanced: Stereoselectivity can be modulated using transition-metal catalysts. Palladium-catalyzed cross-coupling or zirconium-mediated alkene isomerization may influence regiochemistry. Computational modeling (DFT) of transition states helps predict steric effects from the 3,5-dimethyl substituents, guiding catalyst design .
Basic Question: What analytical techniques are critical for characterizing this compound purity and structure?
Advanced Question: How do discrepancies in NMR spectral data for this compound arise, and how can they be resolved?
Methodological Answer:
- Basic: Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (112.21 g/mol) and purity, while -NMR detects alkene protons (δ 4.5–5.5 ppm) and methyl branching (δ 0.8–1.2 ppm). IR spectroscopy identifies C=C stretching (~1640 cm) .
- Advanced: Signal splitting in NMR due to diastereotopic protons or dynamic isomerization (e.g., alkene rotation) may cause data conflicts. Variable-temperature NMR or isotopic labeling (e.g., -enriched samples) clarifies conformational dynamics .
Basic Question: What are the stability considerations for storing this compound in laboratory settings?
Advanced Question: How do trace impurities (e.g., peroxides) affect the compound’s stability, and what mitigation strategies exist?
Methodological Answer:
- Basic: Store under inert gas (argon/nitrogen) at 2–8°C in amber glass to prevent oxidation. Regular purity checks via GC-MS are advised .
- Advanced: Peroxide formation, accelerated by light or oxygen, alters reactivity. Chelating agents (e.g., BHT) or molecular sieves suppress radical chain reactions. Accelerated aging studies (40°C, 75% RH) quantify degradation kinetics .
Basic Question: How is this compound utilized in polymer science research?
Advanced Question: What mechanistic insights explain its role in copolymerization with ethylene or propylene?
Methodological Answer:
- Basic: The compound serves as a comonomer in polyolefin production, enhancing branching density and material flexibility. Radical-initiated copolymerization with ethylene under high pressure (1–3 kbar) is common .
- Advanced: Ziegler-Natta catalysts (e.g., TiCl/AlEt) mediate insertion kinetics. Steric hindrance from the 3,5-dimethyl groups reduces propagation rates, quantified via Arrhenius analysis of activation energies .
Basic Question: What safety protocols are essential when handling this compound?
Advanced Question: How do its toxicological profiles compare to structurally similar alkenes?
Methodological Answer:
- Basic: Use fume hoods, nitrile gloves, and explosion-proof equipment. SDS guidelines recommend immediate rinsing for skin/eye contact and avoiding ignition sources .
- Advanced: Comparative studies with 1-hexene show higher volatility but lower acute toxicity (LD >2000 mg/kg in rodents). Ecotoxicity assays (e.g., Daphnia magna LC) assess environmental risks .
Basic Question: How can computational methods predict the reactivity of this compound in catalytic systems?
Advanced Question: What role do steric and electronic descriptors play in QSAR models for this compound?
Methodological Answer:
- Basic: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic addition sites. Software like Gaussian or ORCA models alkene π-bond polarization .
- Advanced: Quantitative Structure-Activity Relationship (QSAR) models incorporate steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett σ values) to predict catalytic turnover in hydrogenation or epoxidation .
Basic Question: What are the thermodynamic properties (e.g., enthalpy of formation) of this compound?
Advanced Question: How do experimental calorimetric data align with computational predictions?
Methodological Answer:
- Basic: NIST data report enthalpy of vaporization (ΔH ≈ 35 kJ/mol) and boiling point (~120°C). Combustion calorimetry measures ΔH with <2% error .
- Advanced: Discrepancies between DFT-calculated and experimental ΔH arise from van der Waals interactions in branched alkenes. High-level ab initio methods (e.g., CCSD(T)) improve accuracy .
Basic Question: How does this compound behave under high-pressure conditions?
Advanced Question: What phase transitions or polymerization behaviors are observed in diamond anvil cell experiments?
Methodological Answer:
- Basic: At pressures >1 GPa, the compound exhibits reduced compressibility due to steric repulsion between methyl groups. Raman spectroscopy tracks C=C bond elongation .
- Advanced: Above 5 GPa, polymerization via [2+2] cycloaddition forms oligomers, characterized by in-situ X-ray diffraction. Free radical initiators (e.g., AIBN) accelerate this process .
Basic Question: What are the challenges in quantifying trace impurities in this compound?
Advanced Question: How can advanced mass spectrometry techniques differentiate isomeric contaminants?
Methodological Answer:
- Basic: GC-MS with polar columns (e.g., DB-WAX) separates isomers like 3,4-dimethyl-1-hexene. Detection limits for peroxides are ~1 ppm via iodometric titration .
- Advanced: Ion mobility spectrometry (IMS) coupled with tandem MS distinguishes diastereomers based on collision cross-sections. Isotope dilution quantifies <0.1% impurities .
Basic Question: How is this compound used in asymmetric catalysis studies?
Advanced Question: What chiral ligands enhance enantioselectivity in its functionalization reactions?
Methodological Answer:
- Basic: The compound tests chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation. Enantiomeric excess (ee) is measured via chiral GC or polarimetry .
- Advanced: Phosphine-oxazoline ligands (e.g., PHOX) achieve >90% ee in hydroboration. Mechanistic studies (kinetic isotope effects) reveal rate-limiting steps in asymmetric induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
